6-Acetyl-2-styrylquinoline-4-carboxylic acid
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Overview
Description
6-Acetyl-2-styrylquinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in various fields of science and industry. Quinoline derivatives are significant due to their presence in numerous biologically active compounds and their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-2-styrylquinoline-4-carboxylic acid typically involves the Pfitzinger reaction, which is a condensation reaction between isatins and ketones under acidic conditions . This reaction is efficient and provides a straightforward method to obtain quinoline-4-carboxylic acid derivatives. The reaction conditions often include the use of aqueous KOH or NaOH, followed by acidification with dilute HCl .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs microwave-assisted processes to enhance reaction efficiency and yield . These methods are advantageous due to their ability to reduce reaction times and improve product purity.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-2-styrylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into quinoline-2,4-dicarboxylic acid under specific conditions.
Reduction: The compound can be reduced to form different quinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the styryl and acetyl groups, to form various substituted quinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles under appropriate conditions .
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
6-Acetyl-2-styrylquinoline-4-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Acetyl-2-styrylquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: A basic quinoline derivative with similar chemical properties.
2-Styrylquinoline: Another derivative with a styryl group, known for its biological activities.
6-Acetylquinoline: A simpler derivative with an acetyl group, used in various chemical syntheses.
Uniqueness
6-Acetyl-2-styrylquinoline-4-carboxylic acid is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. Its combination of acetyl, styryl, and carboxylic acid groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C20H15NO3 |
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Molecular Weight |
317.3 g/mol |
IUPAC Name |
6-acetyl-2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C20H15NO3/c1-13(22)15-8-10-19-17(11-15)18(20(23)24)12-16(21-19)9-7-14-5-3-2-4-6-14/h2-12H,1H3,(H,23,24)/b9-7+ |
InChI Key |
ATRZRWBMVVVFJI-VQHVLOKHSA-N |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C(N=C2C=C1)/C=C/C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C(N=C2C=C1)C=CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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